molecular formula C14H30O B1584529 Heptyl ether CAS No. 629-64-1

Heptyl ether

Cat. No.: B1584529
CAS No.: 629-64-1
M. Wt: 214.39 g/mol
InChI Key: UJEGHEMJVNQWOJ-UHFFFAOYSA-N
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Description

Heptyl ether, also known as 1-heptyloxyheptane, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound specifically consists of two heptyl groups attached to an oxygen atom, giving it the molecular formula C14H30O. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial applications due to its solvent properties.

Mechanism of Action

Target of Action

Heptyl ether is a type of ether compound, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups . .

Mode of Action

Ethers in general are known to participate in a variety of chemical reactions, including oxidation and condensation .

Biochemical Analysis

Biochemical Properties

Heptyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. In biochemical systems, this compound can act as a solvent, facilitating the dissolution and interaction of hydrophobic molecules. It interacts with enzymes by altering their conformation and activity, potentially affecting the catalytic efficiency of these enzymes. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, by modifying the enzyme’s active site and influencing its binding affinity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in lipid metabolism and oxidative stress response. By altering the activity of key signaling molecules, such as protein kinases and transcription factors, this compound can impact cellular processes like proliferation, differentiation, and apoptosis . Additionally, this compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and fluidity.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on proteins and enzymes, leading to conformational changes that affect their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA . These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals. Over time, the degradation products of this compound may accumulate, potentially affecting its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been shown to impact cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects. In animal studies, this compound has been observed to affect liver function, lipid metabolism, and oxidative stress levels. Threshold effects have been noted, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and disruption of metabolic homeostasis . These findings underscore the importance of dosage considerations in the use of this compound in research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and excretion. This compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the biological effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature, allowing it to reach intracellular compartments. Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of this compound in specific cellular regions . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. It can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or lipid droplets. The presence of targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on cellular function . For example, this compound’s integration into lipid droplets can influence lipid storage and metabolism, while its presence in the endoplasmic reticulum can affect protein folding and secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl ether can be synthesized through several methods, with the most common being the Williamson ether synthesis. This method involves the reaction of heptyl alcohol with heptyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from heptyl alcohol) attacks the heptyl halide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through the acid-catalyzed dehydration of heptyl alcohol. This method involves heating heptyl alcohol with a strong acid, such as sulfuric acid, at elevated temperatures. The acid acts as a catalyst, promoting the removal of water from the alcohol molecules and leading to the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Heptyl ether undergoes several types of chemical reactions, including:

    Acidic Cleavage: this compound can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically proceeds via an S_N2 mechanism, resulting in the formation of heptyl alcohol and heptyl halide.

    Oxidation: this compound can be oxidized to form heptyl alcohol and heptanoic acid under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid, typically at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide, often in an acidic medium.

Major Products Formed:

    Acidic Cleavage: Heptyl alcohol and heptyl halide.

    Oxidation: Heptyl alcohol and heptanoic acid.

Scientific Research Applications

Heptyl ether has several applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.

    Medicine: Investigated for its potential use as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.

    Industry: Utilized as a solvent in the production of paints, coatings, and other industrial products.

Comparison with Similar Compounds

Heptyl ether can be compared to other ethers such as:

    Diethyl ether: A common laboratory solvent with a lower boiling point and higher volatility compared to this compound.

    Tetrahydrofuran: A cyclic ether with similar solvent properties but a different molecular structure.

    Ethylene glycol dimethyl ether: A symmetrical ether with two methoxy groups, used as a solvent in various chemical reactions.

Uniqueness of this compound: this compound’s uniqueness lies in its longer alkyl chains, which provide it with distinct physical and chemical properties compared to shorter-chain ethers. These properties include higher boiling points, lower volatility, and enhanced solubility for certain compounds, making this compound suitable for specific industrial and research applications.

Properties

IUPAC Name

1-heptoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGHEMJVNQWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060878
Record name Heptane, 1,1'-oxybis-
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Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-64-1
Record name 1,1′-Oxybis[heptane]
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Record name Diheptyl ether
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Record name Diheptyl ether
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Record name Heptane, 1,1'-oxybis-
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Record name Heptane, 1,1'-oxybis-
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Record name 1,1'-oxybisheptane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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